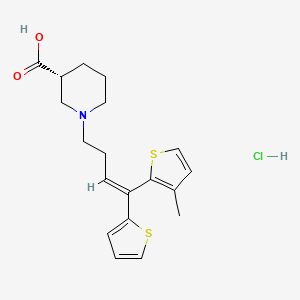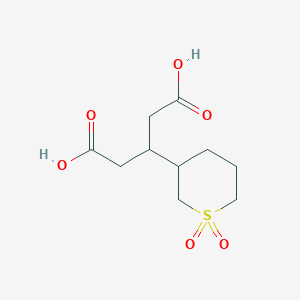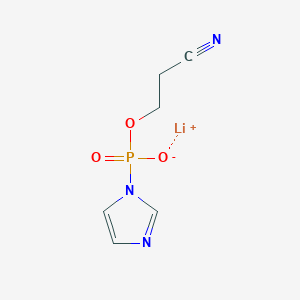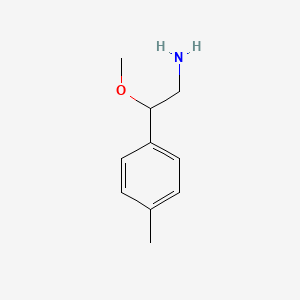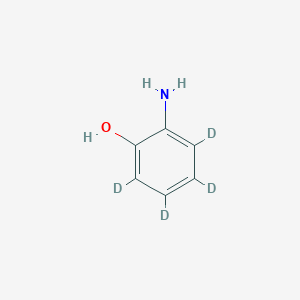
2-Aminophenol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminophenol-d4 is a deuterated form of 2-aminophenol, where four hydrogen atoms are replaced by deuterium. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which makes it valuable in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
2-Aminophenol-d4 can be synthesized through the reduction of 2-nitrophenol-d4. The reduction process typically involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure the selective reduction of the nitro group to an amino group without affecting the deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maintain the integrity of the deuterium labeling. The use of high-purity starting materials and catalysts is crucial to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Aminophenol-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols and anilines.
科学的研究の応用
2-Aminophenol-d4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of deuterated heterocyclic compounds and dyes.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the production of deuterated materials for NMR spectroscopy and mass spectrometry.
作用機序
The mechanism of action of 2-aminophenol-d4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in studying reaction mechanisms and metabolic pathways using NMR spectroscopy. The compound can act as a reducing agent and participate in redox reactions, influencing various biochemical processes.
類似化合物との比較
Similar Compounds
2-Aminophenol: The non-deuterated form, commonly used in similar applications but lacks the isotopic labeling.
4-Aminophenol: An isomer with the amino group in the para position, used in the synthesis of dyes and pharmaceuticals.
2-Hydroxyaniline: Another name for 2-aminophenol, highlighting its dual functional groups.
Uniqueness
2-Aminophenol-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques such as NMR spectroscopy and mass spectrometry. The presence of deuterium atoms allows for the detailed study of reaction mechanisms and metabolic pathways, making it a valuable tool in scientific research.
特性
分子式 |
C6H7NO |
|---|---|
分子量 |
113.15 g/mol |
IUPAC名 |
2-amino-3,4,5,6-tetradeuteriophenol |
InChI |
InChI=1S/C6H7NO/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2/i1D,2D,3D,4D |
InChIキー |
CDAWCLOXVUBKRW-RHQRLBAQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)O)[2H])[2H] |
正規SMILES |
C1=CC=C(C(=C1)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


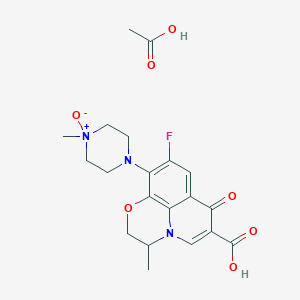
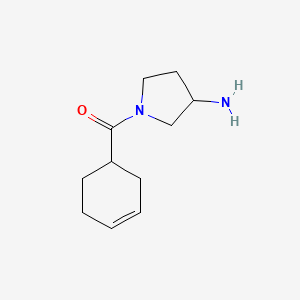
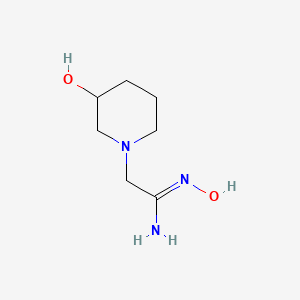
![2-([1,4'-Bipiperidin]-1'-yl)-N-hydroxyacetimidamide](/img/structure/B13443306.png)
![N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13443318.png)
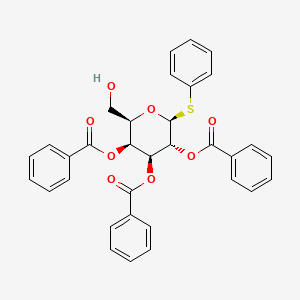
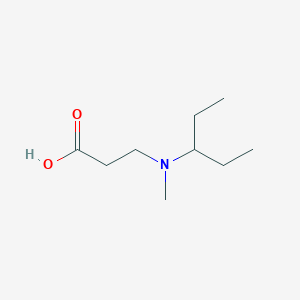
![N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B13443331.png)


